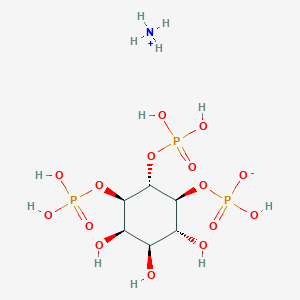
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in various biochemical processes, particularly in the regulation of intracellular calcium levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,5,6-tris-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and subsequent neutralization with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can undergo oxidation reactions, although these are less common.
Substitution: This compound can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to produce inositol and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired product.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phosphatases.
Major Products:
Oxidation: Inositol derivatives with higher oxidation states.
Substitution: Modified inositol phosphates with different functional groups.
Hydrolysis: Inositol and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation mechanisms .
Biology: In biological research, this compound is used to investigate intracellular signaling pathways, particularly those involving calcium mobilization. It serves as a tool to study the role of inositol phosphates in cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits that require precise control of calcium levels .
Wirkmechanismus
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt
- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt
- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt
Comparison:
- D-myo-Inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but differs in the position of phosphate groups, leading to different biological activities .
- D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt: Contains more phosphate groups, which can result in more complex signaling roles .
- D-myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt: Also involved in calcium signaling but has a different pattern of phosphorylation .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C6H18NO15P3 |
|---|---|
Molekulargewicht |
437.13 g/mol |
IUPAC-Name |
azanium;[(1S,2R,3R,4R,5R,6R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
MWPGDKRESDTMSH-TYZYTZLSSA-N |
Isomerische SMILES |
[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |
Kanonische SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)

